molecular formula C19H20N2O2 B2529778 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 54906-22-8

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Katalognummer B2529778
CAS-Nummer: 54906-22-8
Molekulargewicht: 308.381
InChI-Schlüssel: NMFAHOKVZJFMHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the fusion of a benzoxazine ring and a piperidine ring , forming a spiro connection. The benzyl group at the 1’ position adds further complexity. Researchers have employed various synthetic routes, including cyclization reactions and spirocyclization strategies. Precise details can be found in the relevant literature .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

  • Synthesis and Antihypertensive Properties: A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which includes 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, has been synthesized and evaluated for antihypertensive activity. The most active compound exhibited potential central and peripheral mechanisms of action (Clark et al., 1983). Another study similarly focused on the synthesis and evaluation of antihypertensive properties of 1'-substituted derivatives (Takai et al., 1985).

σ-Receptor Ligands

  • Potent and Selective σ-Receptor Ligands: Research has been conducted on a range of spiro compounds, including 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one derivatives, to investigate their affinity for σ1- and σ2-receptors. Findings indicate that some of these compounds, particularly those with a benzyl residue and a methoxy group, demonstrate high σ1-receptor affinity (Maier & Wünsch, 2002).

Central Nervous System Agents

  • Synthesis and CNS Activity: A study on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and analogs, which includes compounds structurally similar to 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, aimed at exploring their potential as central nervous system agents. This research emphasized the synthesis process and evaluated the compounds for their activity in CNS models (Bauer et al., 1976).

Other Research Applications

  • Pharmacological Screening: Various studies have synthesized and evaluated the spiro compound derivatives for different pharmacological activities, including their role as potential antidepressants and their interaction with different biological receptors (Glamkowski et al., 1984).

Eigenschaften

IUPAC Name

1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAHOKVZJFMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Synthesis routes and methods

Procedure details

Salicylamide (7.24 g), 1-benzylpiperidin-4-one (10.0 g) and p-toluenesulfonic acid hydrate (500 mg) were suspended in toluene (200 mL), and the suspension was stirred under reflux overnight while removing the water in the reaction system using a Dean-Stark tube. The mixture was cooled to room temperature, and the resulting precipitate was collected by filtration and washed with water, ethanol and diethyl ether to give 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one as a crude product (9.7 g). The obtained crude 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one (5.0 g) and 10% palladium-carbon (1.0 g) were suspended in ethanol (50 mL), and the suspension was stirred at 50° C. for 5 hr under a hydrogen atmosphere. The catalyst was removed by filtration through celite and the solvent was evaporated under reduced pressure. The resulting precipitate was collected by filtration, and washed with ethanol and diethyl ether to give the object product (2.7 g, 77%).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.